![molecular formula C19H22ClN3O4S B2843121 N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251557-36-4](/img/structure/B2843121.png)
N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide, commonly known as CP-690,550, is a small molecule drug that acts as a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, making them a promising target for the treatment of various inflammatory and autoimmune diseases.
Scientific Research Applications
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonist: A related compound, PF-04455242, demonstrated potential as a kappa-opioid receptor (KOR) antagonist. It showed high affinity for human, rat, and mouse KORs and selectivity in vivo, indicating its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Chemical Synthesis and Modifications
- New Salt Formation: An invention involving a related compound, N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, was used in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ et al., 2005).
- Discovery of Clinical Candidate: A related compound, K-604, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of novel derivatives to evaluate their antioxidant activity .
Mode of Action
Similar compounds have been prepared by a condensation reaction between 1h-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Biochemical Pathways
Similar compounds have been screened for antioxidant activity using ferric reducing antioxidant power (frap) and 1,1-diphenyl-2-picrylhydrazyl (dpph) methods .
Pharmacokinetics
Similar compounds have been shown to exhibit considerable activity in antioxidant assays .
Result of Action
Similar compounds have shown remarkable activity at low concentrations in antioxidant assays .
Action Environment
Similar compounds have been synthesized and evaluated under controlled laboratory conditions .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-17-7-3-2-6-15(17)12-21-18(24)14-22-13-16(8-9-19(22)25)28(26,27)23-10-4-1-5-11-23/h2-3,6-9,13H,1,4-5,10-12,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWSKJYUNEQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide |
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